molecular formula C22H15FO3 B5581689 7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one CAS No. 6240-72-8

7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5581689
CAS No.: 6240-72-8
M. Wt: 346.3 g/mol
InChI Key: WKTZTCPMULPJKE-UHFFFAOYSA-N
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Description

7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H15FO3 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.10052250 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Agents

Research on benzocoumarin-pyrimidine hybrids, similar in structure to 7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, has demonstrated potent antitubercular activity. These compounds have shown significant Minimum Inhibitory Concentrations (MIC) against M.tb H37Rv strains, with minimal cytotoxicity towards Vero cells. Their capability for DNA cleavage was also explored, indicating their potential as novel antitubercular agents (Reddy, Hosamani, & Devarajegowda, 2015).

Anticholinesterase Activity

Coumarin derivatives have been synthesized and evaluated for their anticholinesterase activity, demonstrating significant effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The structure-activity relationship (SAR) studies highlighted the role of benzyloxy moiety at the 7-position of the coumarin scaffold, enhancing anti-AChE activity, showcasing their potential in treating diseases related to cholinesterase inhibition (Ghanei-Nasab et al., 2016).

Anticancer Agents

Fluorinated coumarin-pyrimidine hybrids, related to this compound, have been synthesized and shown remarkable anticancer activity against human cancer cell lines. Their DNA cleavage potential and cytotoxicity against cancer cells have been documented, indicating their promise as potent anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015).

Photochromic Materials and Natural Products

Chromene chromium carbene complexes have been utilized in the synthesis of naphthopyran and naphthopyrandione units found in photochromic materials and biologically active natural products. This research illustrates the versatility of chromene derivatives in synthetic organic chemistry and material science applications (Rawat, Prutyanov, & Wulff, 2006).

Mercury Detection

Innovative fluorometric probes based on chromene derivatives have been designed for the selective detection of mercury (Hg2+). These probes utilize a bioinspired signal amplification approach, demonstrating low detection limits and potential applications in environmental monitoring and safety assessments (Mubarok et al., 2016).

Safety and Hazards

The safety data sheet for “7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one” is not available. Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product .

Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO3/c23-20-9-5-4-8-16(20)14-25-17-10-11-18-19(15-6-2-1-3-7-15)13-22(24)26-21(18)12-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTZTCPMULPJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350511
Record name 7-[(2-Fluorophenyl)methoxy]-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-72-8
Record name 7-[(2-Fluorophenyl)methoxy]-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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